molecular formula C21H25BrN2O B246852 N-benzyl-1-(3-bromobenzyl)-N-methyl-3-piperidinecarboxamide

N-benzyl-1-(3-bromobenzyl)-N-methyl-3-piperidinecarboxamide

Cat. No. B246852
M. Wt: 401.3 g/mol
InChI Key: VCSLCFNVGCORAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(3-bromobenzyl)-N-methyl-3-piperidinecarboxamide, commonly known as BRD-9424, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

BRD-9424 acts as a competitive inhibitor of the BET proteins, specifically the BRD4 protein. This protein plays a key role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery. By inhibiting the activity of BRD4, BRD-9424 can prevent the expression of certain genes and disrupt cellular processes that are dependent on BRD4 activity.
Biochemical and Physiological Effects:
BRD-9424 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to reduced cell proliferation. In neuronal cells, BRD-9424 can modulate synaptic plasticity and reduce drug-seeking behavior. However, the effects of this compound can vary depending on the cell type and context in which it is used.

Advantages and Limitations for Lab Experiments

BRD-9424 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for studying the function of BET proteins. Additionally, this compound has been shown to have high selectivity for BRD4, which can reduce off-target effects. However, there are also limitations to the use of BRD-9424 in lab experiments. This compound can be toxic to cells at high concentrations, and its effects can be variable depending on the cell type and context.

Future Directions

There are several future directions for the study of BRD-9424 and its potential applications. One area of interest is the development of more potent and selective inhibitors of BET proteins, which could have greater therapeutic potential. Additionally, the use of BRD-9424 in combination with other drugs or therapies could enhance its effects and reduce toxicity. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound in different contexts.

Synthesis Methods

BRD-9424 has been synthesized using a multi-step process that involves the reaction of N-benzyl-N-methylpiperidine-3-carboxamide with 3-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as N,N-dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

BRD-9424 has been studied for its potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promise as an inhibitor of the bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. In neuroscience, BRD-9424 has been studied for its potential in treating addiction and other neurological disorders. In drug discovery, this compound has been used as a tool in the development of new drugs targeting BET proteins.

properties

Molecular Formula

C21H25BrN2O

Molecular Weight

401.3 g/mol

IUPAC Name

N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25BrN2O/c1-23(14-17-7-3-2-4-8-17)21(25)19-10-6-12-24(16-19)15-18-9-5-11-20(22)13-18/h2-5,7-9,11,13,19H,6,10,12,14-16H2,1H3

InChI Key

VCSLCFNVGCORAF-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Br

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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